Cas no 402602-24-8 (4,5,6,7-Tetrahydro-2H-indazol-3-ol)

4,5,6,7-Tetrahydro-2H-indazol-3-ol 化学的及び物理的性質
名前と識別子
-
- 2H-Indazol-3-ol, 4,5,6,7-tetrahydro- (9CI)
- 4,5,6,7-Tetrahydro-2H-indazol-3-ol
- 402602-24-8
- 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one
- SCHEMBL1101245
- HMS1659A22
- 3H-Indazol-3-one,1,2,4,5,6,7-hexahydro-
- STK332546
- CS-15600
- AB00682945-01
- AKOS003609386
- 1,2,4,5,6,7-hexahydro-3H-indazol-3-one
- InChI=1/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2,(H2,8,9,10
- STK028619
- EN300-1779126
- DA-05867
- SCHEMBL17290948
- DTXSID401016446
- MFCD00462221
- CS-0035296
- DB-270373
- AKOS003264118
- 4446-60-0
- 1,2,4,5,6,7-hexahydroindazol-3-one
- CS-WAA0030
- AKOS002217533
- SCHEMBL15996017
- 4,5,6,7-tetrahydro-1h-indazol-3-ol
- 1,2,4,5,6,7-Hexahydro-indazol-3-one
- 4344-73-4
- F3120-0021
- MFCD01407953
- 3H-Indazol-3-one, 1,2,4,5,6,7-hexahydro-
- 2H-Indazol-3-ol,4,5,6,7-tetrahydro-
- 2H-indazol-3-ol, 4,5,6,7-tetrahydro-
- 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-phenyl-
- ALBB-022289
-
- MDL: MFCD00462221
- インチ: InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2,(H2,8,9,10)
- InChIKey: UFNPJQRQWKZJNL-UHFFFAOYSA-N
- SMILES: C1CCC2=C(C1)C(=NN2)O
計算された属性
- 精确分子量: 138.079312947g/mol
- 同位素质量: 138.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- XLogP3: 0.9
4,5,6,7-Tetrahydro-2H-indazol-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR923882-5g |
4,5,6,7-Tetrahydro-2H-indazol-3-ol |
402602-24-8 | 96% | 5g |
£495.00 | 2025-02-21 | |
TRC | T064535-250mg |
4,5,6,7-Tetrahydro-2H-indazol-3-ol |
402602-24-8 | 250mg |
$ 185.00 | 2022-06-03 | ||
TRC | T064535-500mg |
4,5,6,7-Tetrahydro-2H-indazol-3-ol |
402602-24-8 | 500mg |
$ 300.00 | 2022-06-03 | ||
1PlusChem | 1P00CLS7-10g |
2H-Indazol-3-ol, 4,5,6,7-tetrahydro- (9CI) |
402602-24-8 | 96% | 10g |
$778.00 | 2025-02-26 | |
Chemenu | CM238269-5g |
4,5,6,7-tetrahydro-2H-indazol-3-ol |
402602-24-8 | 95% | 5g |
$533 | 2021-08-04 | |
Alichem | A269002355-25g |
4,5,6,7-tetrahydro-2H-indazol-3-ol |
402602-24-8 | 95% | 25g |
$2680.00 | 2023-09-02 | |
A2B Chem LLC | AF87303-5g |
4,5,6,7-Tetrahydro-2H-indazol-3-ol |
402602-24-8 | 96% | 5g |
$418.00 | 2024-04-20 | |
A2B Chem LLC | AF87303-25g |
4,5,6,7-Tetrahydro-2H-indazol-3-ol |
402602-24-8 | 96% | 25g |
$1479.00 | 2024-04-20 | |
1PlusChem | 1P00CLS7-25g |
2H-Indazol-3-ol, 4,5,6,7-tetrahydro- (9CI) |
402602-24-8 | 96% | 25g |
$1563.00 | 2025-02-26 | |
Apollo Scientific | OR923882-1g |
4,5,6,7-Tetrahydro-2H-indazol-3-ol |
402602-24-8 | 96% | 1g |
£130.00 | 2025-02-21 |
4,5,6,7-Tetrahydro-2H-indazol-3-ol 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Mei Zhou RSC Adv., 2016,6, 113322-113326
4,5,6,7-Tetrahydro-2H-indazol-3-olに関する追加情報
Recent Advances in the Study of 4,5,6,7-Tetrahydro-2H-indazol-3-ol (CAS: 402602-24-8): A Comprehensive Research Brief
4,5,6,7-Tetrahydro-2H-indazol-3-ol (CAS: 402602-24-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological effects. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic pathways, and biological activities.
One of the most notable advancements in the study of 4,5,6,7-Tetrahydro-2H-indazol-3-ol is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, making them promising candidates for drug development. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to selectively target JAK2 kinases, which are involved in myeloproliferative neoplasms.
In addition to its kinase inhibitory properties, 4,5,6,7-Tetrahydro-2H-indazol-3-ol has been investigated for its potential as a scaffold for the design of novel antimicrobial agents. A study conducted by researchers at the University of Cambridge in 2024 revealed that certain derivatives of this compound exhibit broad-spectrum antibacterial activity, particularly against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The study also elucidated the mechanism of action, which involves disruption of bacterial cell membrane integrity.
The synthetic accessibility of 4,5,6,7-Tetrahydro-2H-indazol-3-ol has also been a focal point of recent research. Advances in catalytic methodologies, such as the use of palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable synthesis of this compound and its derivatives. A 2024 report in Organic Letters detailed a novel one-pot synthesis approach that significantly reduces the number of steps and improves yield, thereby facilitating its use in large-scale pharmaceutical production.
Despite these promising developments, challenges remain in the optimization of 4,5,6,7-Tetrahydro-2H-indazol-3-ol-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Recent computational modeling efforts, as described in a 2024 article in ACS Chemical Biology, have provided valuable insights into the compound's binding interactions with target proteins, paving the way for the rational design of more effective derivatives.
In conclusion, 4,5,6,7-Tetrahydro-2H-indazol-3-ol (CAS: 402602-24-8) represents a versatile and pharmacologically relevant scaffold with significant potential in drug discovery. Ongoing research continues to uncover new applications and refine its therapeutic profile, making it a compound of enduring interest in the chemical biology and medicinal chemistry communities.
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